molecular formula C12H13N3O2 B029614 4-Formylaminoantipyrine CAS No. 1672-58-8

4-Formylaminoantipyrine

Cat. No. B029614
CAS RN: 1672-58-8
M. Wt: 231.25 g/mol
InChI Key: WSJBSKRPKADYRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-FAA is closely related to the metabolic pathways of aminopyrine. Studies have shown that the formylamino group in 4-FAA is formed by the oxidation of the N-methyl side chain of aminopyrine. This process has been examined through techniques like gas chromatography-mass spectrometry and 13C-NMR, particularly after the oral administration of labeled aminopyrine to humans and animals (Noda et al., 1976).

Molecular Structure Analysis

The molecular structure of 4-FAA has been explored using various spectroscopic methods. Notably, NMR studies have provided insights into its conformational dynamics. These studies revealed the presence of a carbon-nitrogen partial double bond in 4-FAA, which exhibits slow rotation on a resonance time scale, leading to the simultaneous spectra of two rotamers (Silva et al., 2018).

Chemical Reactions and Properties

4-FAA's chemical properties have been investigated in the context of its formation and interaction with other substances. For instance, the evaluation of 4-FAA and other N-demethylated products of aminopyrine in hepatic microsomes using high-pressure liquid chromatography (HPLC) has shed light on the sequential demethylation process that leads to the formation of 4-FAA (Nigam et al., 1980).

Scientific Research Applications

Application in Lateral Flow Immunoassay

  • Scientific Field: Analytical Chemistry
  • Summary of the Application: 4-Formylaminoantipyrine (FAA) is one of the major metabolites of Dipyrone (DIP), a commonly used non-steroidal anti-inflammatory drug. A lateral flow immunoassay (LFIA) was developed for the simultaneous detection of four DIP metabolites, including FAA, in milk samples .
  • Methods of Application: A monoclonal antibody (mAb) was produced and used in the LFIA. The mAb was highly sensitive and specific, with 50% inhibitory concentrations of 0.98 ng mL −1 for FAA . The LFIA was used for the determination of DIP metabolites in spiked milk samples .
  • Results or Outcomes: The LFIA developed had visual limits of detection of 1 ng mL −1 for FAA, with recoveries (mean ± SD) ranging from 83.0 ± 3.3% to 103.8 ± 3.8% .

Application as an Analytical Standard

  • Scientific Field: Analytical Chemistry
  • Summary of the Application: 4-Formylaminoantipyrine is used as an analytical standard in the determination of the analyte in various samples .
  • Methods of Application: It can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of the analyte .
  • Results or Outcomes: The specific results or outcomes depend on the particular experiment or analysis being conducted .

Application in Conformational Dynamics Study

  • Scientific Field: Molecular Structure
  • Summary of the Application: 4-Formylaminoantipyrine has been used in the study of conformational dynamics based on NMR and theoretical calculations .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Application as a Stable Isotopic Labelled Analog

  • Scientific Field: Analytical Chemistry
  • Summary of the Application: 4-Formylaminoantipyrine-D3 is a stable isotopic labelled analog of 4-formylaminoantipyrine, a derivative of antipyrine. It is used as an internal standard in various analytical applications such as chromatography and mass spectrometry .
  • Methods of Application: The compound is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of the analyte .
  • Results or Outcomes: The specific results or outcomes depend on the particular experiment or analysis being conducted .

Application in Environmental Analysis

  • Scientific Field: Environmental Science
  • Summary of the Application: 4-Formylaminoantipyrine may be used as an analytical reference standard for the determination of the analyte in aqueous samples by ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) and in groundwater, surface water and wastewater samples by online mixed-bed multilayer solid-phase extraction (SPE) and HPLC combined with tandem mass spectrometry (MS/MS) .

Safety And Hazards

4-Formylaminoantipyrine is harmful if swallowed. It is recommended to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product. If swallowed, it is advised to call a poison center or doctor if you feel unwell . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulphur oxides .

Future Directions

The simply synthesized aminoantipyrine derivatives show a variety of biological activities like antibacterial and anticancer effects. In addition, this is the first study demonstrating that 4-aminoantipyrine derivatives show an anticonvulsant activity . Transition metal complexes of 4-aminoantipyrine derivatives have been gaining great interest due to their rich coordination chemistry and potential applications in the field of pharmaceutical science .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBSKRPKADYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168241
Record name 4-Formylaminoantipyrine
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylaminoantipyrine

CAS RN

1672-58-8
Record name 4-(Formylamino)antipyrine
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Record name 4-Formylaminoantipyrine
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Record name 1672-58-8
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Record name 4-Formylaminoantipyrine
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Record name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide
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Record name 4-FORMAMIDOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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